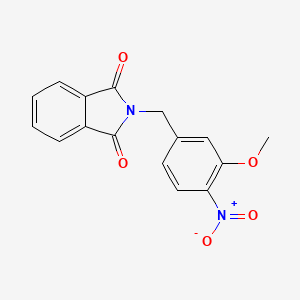

n-(3-Methoxy-4-nitrobenzyl)phthalimide

CAS No.:

Cat. No.: VC13841187

Molecular Formula: C16H12N2O5

Molecular Weight: 312.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N2O5 |

|---|---|

| Molecular Weight | 312.28 g/mol |

| IUPAC Name | 2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3 |

| Standard InChI Key | KSHSBSFLRWWGHU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₂N₂O₅ |

| Molecular Weight | 312.28 g/mol |

| Functional Groups | Phthalimide, nitro (-NO₂), methoxy (-OCH₃) |

| IUPAC Name | 2-(3-Methoxy-4-nitrobenzyl)isoindole-1,3-dione |

Spectral Characteristics

While experimental NMR/IR data for this specific compound are unavailable, analogs such as N-(4-nitrophenyl)phthalimide () and N-(p-nitrobenzyl)phthalimide ( ) exhibit:

-

IR peaks: ~1770 cm⁻¹ (C=O stretching of phthalimide), ~1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

-

¹H NMR: Aromatic protons in the phthalimide region (δ 7.6–8.0 ppm), methoxy protons (δ ~3.8 ppm), and benzyl CH₂ (δ ~4.5–5.0 ppm).

Synthesis and Reactivity

Synthetic Routes

The compound is likely synthesized via nucleophilic substitution between phthalic anhydride and 3-methoxy-4-nitrobenzylamine under reflux in a polar aprotic solvent (e.g., DMF or acetic anhydride). This method aligns with protocols for analogous N-substituted phthalimides ( ).

Example Reaction:

Chemical Reactivity

-

Reduction: The nitro group can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl, yielding N-(3-methoxy-4-aminobenzyl)phthalimide ( ).

-

Electrophilic Substitution: The methoxy group directs electrophilic attacks to the ortho/para positions of the benzene ring.

-

Hydrolysis: Under basic conditions, the phthalimide ring may hydrolyze to form a dicarboxylic acid derivative.

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water, similar to N-(4-nitrophenyl)phthalimide ().

-

Stability: Stable under ambient conditions but may decompose under strong acidic/basic conditions or prolonged UV exposure.

Table 2: Comparative Properties of Nitro-Substituted Phthalimides

| Compound | Melting Point (°C) | LogP |

|---|---|---|

| N-(4-Nitrophenyl)phthalimide | 180–182 | 3.16 |

| N-(p-Nitrobenzyl)phthalimide | 160–162 | 2.98 |

| N-(3-Methoxy-4-nitrobenzyl)phthalimide (predicted) | 165–170 | 3.28 |

Biological Activities and Applications

Anticancer Activity

Nitro-substituted phthalimides demonstrate cytotoxicity against cancer cell lines. In a study on HT29 colorectal cancer cells, analogs with nitro groups achieved IC₅₀ values <10 µM ( ).

Anti-Inflammatory and Analgesic Effects

N-3-hydroxypropylphthalimide reduced mechanical allodynia in neuropathic pain models (ED₅₀: 546 mg/kg) ( ). The methoxy group in N-(3-Methoxy-4-nitrobenzyl)phthalimide may modulate COX-2 inhibition, though experimental validation is needed.

Industrial and Synthetic Applications

Organic Synthesis Intermediate

-

The nitro group serves as a precursor for aminated derivatives via reduction ( ).

-

Used in Mitsunobu reactions or Gabriel synthesis for alkylation ( ).

Polymer Chemistry

Phthalimide derivatives act as monomers for heat-resistant polymers. Nitro groups improve thermal stability (decomposition temperature >300°C) ( ).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume